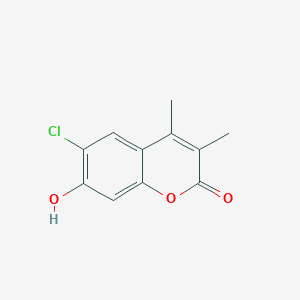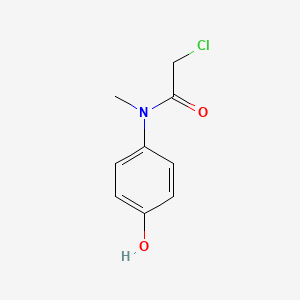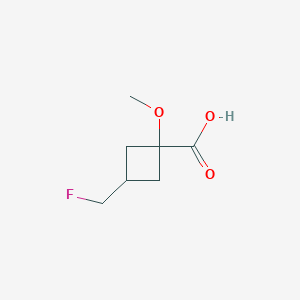
6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in nature, particularly in green plants, fungi, and bacteria
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . The specific steps for synthesizing this compound may include:
Starting Materials: 4-chloro-2-hydroxyacetophenone and ethyl acetoacetate.
Catalyst: Concentrated sulfuric acid or other acid catalysts like trifluoroacetic acid (TFA) or Lewis acids such as AlCl3.
Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired coumarin derivative.
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming increasingly common to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions
6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential use as an anticoagulant, anti-inflammatory, and antiviral agent.
Industry: Utilized in the production of optical brighteners, photosensitizers, and fluorescent dyes.
作用机制
The biological activity of 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets and pathways. For instance:
Antimicrobial Activity: It can disrupt bacterial cell membranes and inhibit essential enzymes.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.
相似化合物的比较
Similar Compounds
7-hydroxy-4-methylcoumarin: A coumarin derivative with similar hydroxyl and methyl substitutions but lacking the chlorine atom.
6-chloro-4-hydroxycoumarin: Similar structure but with a hydroxyl group at the 4-position instead of the 7-position.
4-methyl-7-hydroxycoumarin: Similar to 7-hydroxy-4-methylcoumarin but with the methyl group at the 4-position.
Uniqueness
6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is unique due to the presence of both chlorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity
属性
IUPAC Name |
6-chloro-7-hydroxy-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-5-6(2)11(14)15-10-4-9(13)8(12)3-7(5)10/h3-4,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNRODDUVWGJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/new.no-structure.jpg)
![1-Methyl-5-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2971365.png)
![2-[4-[(Z)-2-Cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2971367.png)


![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2971372.png)
![N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide](/img/structure/B2971373.png)
![2-Chloro-N-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]acetamide](/img/structure/B2971378.png)

![1-{[(3-acetylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2971382.png)
![8-(4-methylbenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2971383.png)

![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B2971386.png)
